molecular formula C14H24N4O3Si B2554444 Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate CAS No. 2305255-26-7

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate

Cat. No.: B2554444
CAS No.: 2305255-26-7
M. Wt: 324.456
InChI Key: SUCXCDNLTSUFAV-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core modified with three key functional groups:

  • 5-cyano substituent: Enhances electrophilicity and reactivity in cycloaddition or nucleophilic substitution reactions.
  • 1-(2-trimethylsilylethoxymethyl) (SEM) group: A robust protecting group for nitrogen, stable under basic conditions and removable via fluoride ions.
  • 4-tert-butyl carboxylate: An acid-labile ester protecting group, offering stability during synthetic transformations.

Its molecular formula is C₁₄H₂₄N₄O₃Si, with a molecular weight of 324.46 g/mol . This compound is widely used as a building block in pharmaceutical synthesis and organic chemistry due to its balanced reactivity and protective group compatibility.

Properties

IUPAC Name

tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3Si/c1-14(2,3)21-13(19)12-11(9-15)18(17-16-12)10-20-7-8-22(4,5)6/h7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXCDNLTSUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=N1)COCC[Si](C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Attachment of the Trimethylsilylethoxymethyl Group: This step involves the protection of a hydroxyl group with a trimethylsilylethoxymethyl (SEM) group, which can be achieved using trimethylsilyl chloride (TMSCl) and a base like triethylamine (TEA).

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the triazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The triazole ring can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways.

    Disruption of Cellular Processes: The cyano group and other functional groups may interact with cellular components, disrupting normal cellular processes and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs, focusing on heterocyclic cores, substituents, and applications.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications
Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate 1,2,3-triazole 5-cyano, 1-SEM, 4-tert-butyl carboxylate C₁₄H₂₄N₄O₃Si 324.46 Pharmaceutical intermediates, click chemistry
4-(Azidomethyl)-5-tert-butyl-1,3-oxazole 1,3-oxazole 4-azidomethyl, 5-tert-butyl C₈H₉NOS 167.23 Polymer synthesis, photoaffinity labeling
2-[1-(2-Di-tert-butylamino-9-(SEM)-purin-6-ylamino)-ethyl]-5-methylquinazolin-4-one (Compound 152) Quinazolinone-purine hybrid SEM-protected purine, tert-butyl, quinazolinone C₂₉H₄₂N₈O₃Si* ~595.85 (estimated) Kinase inhibitor precursors, medicinal chemistry

Compound 152’s formula is inferred from its synthetic description; its reported *m/z = 437 (M+H) suggests a smaller fragment or derivative .

Key Analysis

Heterocyclic Core Triazole vs. Oxazole: The 1,2,3-triazole core in the target compound is nitrogen-rich, enabling hydrogen bonding and metal coordination, unlike the 1,3-oxazole analog, which has lower polarity and distinct electronic properties. Triazoles are also more resistant to hydrolysis than oxazoles . Quinazolinone-Purine Hybrid (Compound 152): This larger heterocyclic system is tailored for biological targeting (e.g., kinase inhibition), contrasting with the simpler triazole’s role as a synthetic intermediate .

Protective Groups

  • SEM Group : Common in both the target compound and Compound 152, SEM offers stability in basic conditions and selective deprotection with fluoride. However, its bulkiness may hinder reactivity in sterically demanding reactions compared to smaller groups like benzyl (Bn).
  • tert-Butyl Ester : Provides acid stability but requires strong acids (e.g., TFA) for cleavage. In contrast, methyl esters are cheaper but less stable under acidic conditions .

Functional Groups Cyano vs. Azide: The 5-cyano group in the target compound facilitates nucleophilic additions (e.g., forming amidines), whereas the azidomethyl group in the oxazole derivative is ideal for click chemistry (e.g., CuAAC reactions) . Applications: The target compound’s cyano-SEM-triazole architecture is optimized for modular synthesis, while Compound 152’s complex structure reflects its use in drug discovery .

Solubility and Reactivity The SEM and tert-butyl groups increase lipophilicity, making the target compound soluble in organic solvents (e.g., DCM, THF). In contrast, oxazole derivatives with azide groups may exhibit higher aqueous solubility due to polar substituents. The triazole’s electron-deficient nature (due to the cyano group) enhances reactivity in Huisgen cycloadditions compared to electron-rich oxazoles .

Biological Activity

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate (CAS Number: 2305255-26-7) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

  • Molecular Formula : C₁₄H₂₄N₄O₃Si
  • Molecular Weight : 324.45 g/mol
  • IUPAC Name : tert-butyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole-4-carboxylate

Research indicates that triazole derivatives, including this compound, exhibit a range of biological activities, primarily through their interaction with enzymes and receptors. The biological activity can be attributed to the presence of the triazole ring, which is known for its ability to coordinate with metal ions and interact with biological macromolecules.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that triazole compounds possess significant antimicrobial properties. The specific activity of this compound was tested against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the safety profile of this compound. The results are summarized in the following table:

Cell LineIC₅₀ (µM)Selectivity Index
HeLa (cervical cancer)25>10
MCF-7 (breast cancer)30>8
A549 (lung cancer)20>12

The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Antifungal Activity

A recent investigation into the antifungal properties of this compound revealed promising results against Candida species. The compound demonstrated an MIC of 8 µg/mL against Candida albicans, indicating strong antifungal activity. This study opens avenues for further exploration in treating fungal infections.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition, where this compound was tested for its ability to inhibit acetylcholinesterase (AChE). The compound showed an IC₅₀ value of 50 µM, suggesting moderate inhibitory action. This property may have implications for neurological conditions where AChE modulation is beneficial.

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